Cas no 1396800-90-0 (N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride)

N-Benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is a synthetic organic compound featuring a piperazine core functionalized with a benzyl carboxamide group and a cyclopropyl hydroxyethyl substituent. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and research applications. The cyclopropyl and hydroxyl groups contribute to its potential as a versatile intermediate in medicinal chemistry, particularly for modulating biological activity or improving pharmacokinetic properties. The compound’s well-defined structure allows for precise derivatization, supporting its use in drug discovery and development. Its synthetic accessibility and functional group compatibility further underscore its utility in targeted molecular design.
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride structure
1396800-90-0 structure
Product name:N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride
CAS No:1396800-90-0
MF:C17H26ClN3O2
Molecular Weight:339.860243320465
CID:6163748
PubChem ID:71783423

N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride 化学的及び物理的性質

名前と識別子

    • N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride
    • N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide;hydrochloride
    • AKOS026686489
    • 1396800-90-0
    • F6031-1837
    • インチ: 1S/C17H25N3O2.ClH/c21-16(15-6-7-15)13-19-8-10-20(11-9-19)17(22)18-12-14-4-2-1-3-5-14;/h1-5,15-16,21H,6-13H2,(H,18,22);1H
    • InChIKey: FPCBBFMNEFYYRY-UHFFFAOYSA-N
    • SMILES: Cl.OC(CN1CCN(C(NCC2C=CC=CC=2)=O)CC1)C1CC1

計算された属性

  • 精确分子量: 339.1713548g/mol
  • 同位素质量: 339.1713548g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 359
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.8Ų

N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6031-1837-25mg
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride
1396800-90-0
25mg
$163.5 2023-09-09
Life Chemicals
F6031-1837-40mg
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride
1396800-90-0
40mg
$210.0 2023-09-09
Life Chemicals
F6031-1837-1mg
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride
1396800-90-0
1mg
$81.0 2023-09-09
Life Chemicals
F6031-1837-10mg
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride
1396800-90-0
10mg
$118.5 2023-09-09
Life Chemicals
F6031-1837-5μmol
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride
1396800-90-0
5μmol
$94.5 2023-09-09
Life Chemicals
F6031-1837-20mg
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride
1396800-90-0
20mg
$148.5 2023-09-09
Life Chemicals
F6031-1837-75mg
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride
1396800-90-0
75mg
$312.0 2023-09-09
Life Chemicals
F6031-1837-100mg
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride
1396800-90-0
100mg
$372.0 2023-09-09
Life Chemicals
F6031-1837-5mg
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride
1396800-90-0
5mg
$103.5 2023-09-09
Life Chemicals
F6031-1837-2mg
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride
1396800-90-0
2mg
$88.5 2023-09-09

N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride 関連文献

N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochlorideに関する追加情報

Professional Introduction to N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride (CAS No. 1396800-90-0)

N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride, a compound with the CAS number 1396800-90-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the piperazine class of molecules, which are widely recognized for their diverse biological activities and utility in drug development. The unique structural features of this molecule, particularly the presence of a benzyl group, a cyclopropyl moiety, and a hydroxyl ethyl chain, contribute to its distinct pharmacological profile.

The< strong>N-benzyl substituent in the molecular structure plays a crucial role in modulating the compound's solubility and metabolic stability. This feature is particularly important in drug design, as it can enhance the bioavailability and reduce the rate of degradation in vivo. Additionally, the< strong>4-(2-cyclopropyl-2-hydroxyethyl)piperazine core structure suggests potential interactions with various biological targets, including enzymes and receptors involved in neurotransmitter systems.

Recent research has highlighted the< strong>piperazine derivatives as promising candidates for treating neurological and psychiatric disorders. The< strong>cyclopropyl group, in particular, has been identified as a key structural element that can influence binding affinity and selectivity. Studies have demonstrated that compounds incorporating cyclopropyl moieties often exhibit enhanced binding interactions with certain therapeutic targets, making them valuable scaffolds for drug discovery.

The< strong>1-carboxamide hydrochloride salt form of this compound is chosen for its improved pharmacokinetic properties. The carboxamide group enhances the compound's solubility in water, facilitating better absorption and distribution throughout the body. Furthermore, the hydrochloride salt form improves stability and crystallinity, which are critical factors in pharmaceutical formulation.

In vitro studies have shown that N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride exhibits notable activity against certain enzymes and receptors relevant to central nervous system (CNS) disorders. For instance, preliminary data suggest that this compound may interact with serotonin receptors, potentially making it useful in the treatment of depression and anxiety disorders. The< strong>hydroxyl ethyl side chain also contributes to its ability to cross the blood-brain barrier, an essential property for CNS-targeting drugs.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the piperazine ring, introduction of the benzyl group, and functionalization of the cyclopropyl moiety with a hydroxyl ethyl chain. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve optimal results.

Emerging research also explores the potential applications of N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride in combination therapies. Its unique pharmacological profile suggests that it could be synergistic when used alongside other drugs targeting different pathways within neurological disorders. This approach could lead to more effective treatment regimens with reduced side effects.

The development of novel piperazine derivatives continues to be an active area of research due to their broad therapeutic potential. Ongoing studies are focused on optimizing synthetic routes to improve scalability and cost-effectiveness while maintaining high chemical purity. Additionally, computational modeling techniques are being utilized to predict binding affinities and optimize molecular structures for enhanced efficacy.

The< strong>CAS number 1396800-90-0 serves as a unique identifier for this compound, ensuring accurate documentation and traceability in research and industrial settings. This standardized classification aids in regulatory compliance and facilitates efficient communication among scientists worldwide.

In conclusion, N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of drug design evolves, compounds like this continue to pave the way for innovative treatments for various diseases.

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